8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one
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Overview
Description
8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one is a complex organic compound that contains a chromen-4-one core structure This compound is characterized by the presence of a bis(2-methylpropyl)amino group, a bromophenoxy group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenoxy Group: This step involves the substitution reaction where a bromophenol derivative is reacted with the chromen-4-one core.
Attachment of the Bis(2-methylpropyl)amino Group: This is usually done through a nucleophilic substitution reaction, where the amino group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the chromen-4-one core to a more saturated structure.
Substitution: The bromophenoxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromophenoxy group could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding studies.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. The bis(2-methylpropyl)amino group may interact with enzymes or receptors, while the bromophenoxy and hydroxy groups can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity due to the presence of the bromophenoxy and hydroxy groups.
Properties
Molecular Formula |
C24H28BrNO4 |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-3-(2-bromophenoxy)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C24H28BrNO4/c1-15(2)11-26(12-16(3)4)13-18-20(27)10-9-17-23(28)22(14-29-24(17)18)30-21-8-6-5-7-19(21)25/h5-10,14-16,27H,11-13H2,1-4H3 |
InChI Key |
FHFQXSPUDFCFQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3Br)O)CC(C)C |
Origin of Product |
United States |
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